4-Bromo-2-cyclopropanecarbonyl-6-fluorophenol

Catalog No.
S13794906
CAS No.
M.F
C10H8BrFO2
M. Wt
259.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-cyclopropanecarbonyl-6-fluorophenol

Product Name

4-Bromo-2-cyclopropanecarbonyl-6-fluorophenol

IUPAC Name

(5-bromo-3-fluoro-2-hydroxyphenyl)-cyclopropylmethanone

Molecular Formula

C10H8BrFO2

Molecular Weight

259.07 g/mol

InChI

InChI=1S/C10H8BrFO2/c11-6-3-7(9(13)5-1-2-5)10(14)8(12)4-6/h3-5,14H,1-2H2

InChI Key

BMXUPUQOYAKBHX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=C(C(=CC(=C2)Br)F)O

4-Bromo-2-cyclopropanecarbonyl-6-fluorophenol is an organic compound characterized by a unique combination of functional groups, including a bromo substituent, a cyclopropanecarbonyl group, and a fluorophenol moiety. Its molecular formula is C13H10BrFNOC_{13}H_{10}BrFNO, and it possesses notable properties that make it suitable for various applications in chemical synthesis and biological research. The compound's structure allows for diverse reactivity due to the presence of both electrophilic and nucleophilic sites, making it a valuable intermediate in organic synthesis.

, including:

  • Oxidation: 4-Bromo-2-cyclopropanecarbonyl-6-fluorophenol can be oxidized to yield quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert this compound into its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxyl or amino groups, through nucleophilic substitution reactions facilitated by bases like sodium hydroxide or ammonia.

Research indicates that compounds similar to 4-Bromo-2-cyclopropanecarbonyl-6-fluorophenol exhibit significant biological activity, particularly in the context of medicinal chemistry. These compounds may possess properties that inhibit certain enzymes or interact with biological targets relevant to disease treatment. Specific studies have demonstrated that derivatives of this compound can act as effective inhibitors in proteomics research, showcasing its potential role in drug development and therapeutic applications.

The synthesis of 4-Bromo-2-cyclopropanecarbonyl-6-fluorophenol typically involves several steps:

  • Formation of the Cyclopropanecarbonyl Group: This can be achieved through cyclopropanation reactions involving appropriate precursors.
  • Bromination: The introduction of the bromine atom can be accomplished via electrophilic aromatic substitution using bromine in the presence of a Lewis acid catalyst.
  • Fluorination: The fluorine atom is introduced through selective fluorination methods, often utilizing reagents such as N-fluorobenzenesulfonimide.

These synthetic routes are optimized to maximize yield and purity while minimizing environmental impact.

4-Bromo-2-cyclopropanecarbonyl-6-fluorophenol finds applications in several fields:

  • Medicinal Chemistry: It serves as an intermediate for synthesizing pharmaceuticals and biologically active compounds.
  • Material Science: The compound may be used in developing advanced materials due to its unique structural properties.
  • Research: It is employed in various scientific studies, particularly those focused on enzyme inhibition and biochemical pathways.

Interaction studies involving 4-Bromo-2-cyclopropanecarbonyl-6-fluorophenol typically focus on its binding affinity with specific biological targets. These studies utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In Vitro Assays: To evaluate the biological efficacy and mechanism of action against specific enzymes or receptors.

Such studies are crucial for understanding the potential therapeutic roles of this compound and its derivatives.

Several compounds share structural similarities with 4-Bromo-2-cyclopropanecarbonyl-6-fluorophenol. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-Bromo-2-fluorophenolLacks cyclopropanecarbonyl groupUsed in various organic syntheses
2-Bromo-4'-fluoroacetophenoneContains a ketone group instead of phenolic hydroxylExhibits different reactivity patterns
4-Bromo-2-methylphenolMethyl group instead of fluorophenylAlters solubility and reactivity
4-Chloro-2-cyclopropanecarbonyl-6-fluorophenolChlorine instead of bromineMay exhibit varying biological activities

Uniqueness

The uniqueness of 4-Bromo-2-cyclopropanecarbonyl-6-fluorophenol lies in its specific combination of bromine, fluorophenyl, and cyclopropanecarbonyl groups, which confer distinct chemical reactivity and biological properties. This makes it particularly valuable for specialized applications in drug discovery and proteomics research, setting it apart from other similar compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

257.96917 g/mol

Monoisotopic Mass

257.96917 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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